molecular formula C5H3NS B6268345 5-ethynyl-1,2-thiazole CAS No. 1909315-97-4

5-ethynyl-1,2-thiazole

Cat. No. B6268345
CAS RN: 1909315-97-4
M. Wt: 109.1
InChI Key:
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Description

“5-ethynyl-1,2-thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Chemical Reactions Analysis

Thiazoles, including “5-ethynyl-1,2-thiazole”, can undergo various chemical reactions. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Future Directions

Thiazoles and their derivatives, including “5-ethynyl-1,2-thiazole”, have gained considerable attention due to their broad applications in different fields and their significant biological activities . Therefore, researchers are actively engaged in designing new biologically active thiazole derivatives . This suggests that “5-ethynyl-1,2-thiazole” and similar compounds may have promising future applications in various fields, including medicine and industry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-1,2-thiazole involves the reaction of 2-bromo-1-ethynylbenzene with potassium thioacetate to form 5-ethynyl-2-(thioacetate)benzene, which is then cyclized with sulfur to yield the final product.", "Starting Materials": [ "2-bromo-1-ethynylbenzene", "potassium thioacetate", "sulfur" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-ethynylbenzene (1.0 g, 4.5 mmol) and potassium thioacetate (0.77 g, 5.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Heat the reaction mixture at 80°C for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain 5-ethynyl-2-(thioacetate)benzene as a yellow oil (yield: 90%).", "Step 7: Dissolve 5-ethynyl-2-(thioacetate)benzene (0.5 g, 2.2 mmol) in dry toluene (10 mL) under nitrogen atmosphere.", "Step 8: Add sulfur (0.5 g, 16 mmol) to the reaction mixture and heat at 150°C for 12 hours.", "Step 9: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 10: Extract the product with ethyl acetate (3 x 20 mL).", "Step 11: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 12: Concentrate the solution under reduced pressure to obtain 5-ethynyl-1,2-thiazole as a yellow oil (yield: 80%)." ] }

CAS RN

1909315-97-4

Molecular Formula

C5H3NS

Molecular Weight

109.1

Purity

95

Origin of Product

United States

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